N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of dichlorophenyl, fluorophenyl, and morpholinyl groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the dichlorophenyl, fluorophenyl, and morpholinyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and morpholine. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
- N2-(3,5-dichlorophenyl)-N4-(3-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
- N2-(3,5-dichlorophenyl)-N4-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to the specific combination of dichlorophenyl, fluorophenyl, and morpholinyl groups attached to the triazine core
Properties
IUPAC Name |
2-N-(3,5-dichlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-12-8-13(21)10-16(9-12)24-18-25-17(23-15-3-1-2-14(22)11-15)26-19(27-18)28-4-6-29-7-5-28/h1-3,8-11H,4-7H2,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGMKDPLURGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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